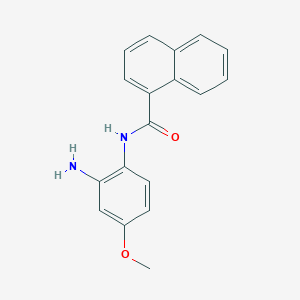

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-13-9-10-17(16(19)11-13)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGDRYCEWOSRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-amino-4-methoxyaniline. One common method is the condensation reaction, where the carboxylic acid group of naphthalene-1-carboxylic acid reacts with the amino group of 2-amino-4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes such as DNA replication and repair . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest in oncology research .

Comparison with Similar Compounds

Key Compounds and Activities:

Analysis :

- Electron-Donating Groups (Methoxy, Amino): Methoxy-substituted analogs (e.g., 2b, 2c) exhibit enhanced antimycobacterial activity, likely due to improved solubility and moderate lipophilicity .

- Electron-Withdrawing Groups (Trifluoromethyl, Bromo) : Compounds like 7c (4-CF₃) show strong PET inhibition but may suffer from reduced aqueous solubility, limiting their antimycobacterial efficacy . Brominated analogs (6b, 6c) exhibit variable activity depending on substitution position .

Positional Isomerism and Hydroxyl Group Impact

Hydroxynaphthalenecarboxamides :

- 2-Hydroxy vs. 1-Hydroxy Isomers : 2-Hydroxy derivatives (e.g., 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide) demonstrate superior antimycobacterial activity (MIC = 12 µM) compared to 1-hydroxy isomers, which show higher cytotoxicity . The hydroxyl group at position 2 likely enhances target binding via hydrogen bonding or metal coordination.

- Comparison to Target Compound: The absence of a hydroxyl group in this compound may reduce PET inhibition but could improve metabolic stability or alter target specificity .

Lipophilicity and Solubility Trends

The target compound’s amino and methoxy substituents likely reduce logP compared to trifluoromethyl or brominated analogs, favoring solubility and oral bioavailability. This aligns with SAR trends where moderate lipophilicity optimizes membrane permeability without compromising solubility .

Biological Activity

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide, a compound belonging to the class of naphthalene-1-carboxanilides, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimycobacterial and herbicidal activities, structure-activity relationships (SAR), and potential therapeutic applications.

Antimycobacterial Activity

Research indicates that various naphthalene-1-carboxanilides, including this compound, exhibit significant antimycobacterial activity. In a study screening a series of compounds against Mycobacterium avium subsp. paratuberculosis, several derivatives demonstrated two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin. Notably, the compound displayed low cytotoxicity against human monocytic leukemia THP-1 cells, suggesting a favorable safety profile for further development .

Table 1: Antimycobacterial Activity Comparison

| Compound Name | MIC (μmol/L) | Comparison to Rifampicin | Comparison to Ciprofloxacin |

|---|---|---|---|

| This compound | 0.25 | 2-fold higher | 3-fold higher |

| Rifampicin | 0.5 | - | - |

| Ciprofloxacin | 0.75 | - | - |

Herbicidal Activity

In addition to its antimycobacterial properties, this compound has been evaluated for its herbicidal potential. The compound was tested for its ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts (Spinacia oleracea). The most active derivatives in this context showed IC50 values comparable to known herbicides, indicating potential utility in agricultural applications .

Table 2: Herbicidal Activity Assessment

| Compound Name | IC50 (μmol/L) | Comparison to Standard Herbicides |

|---|---|---|

| This compound | 29 | Comparable |

| Standard Herbicide A | 30 | - |

| Standard Herbicide B | 35 | - |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Variations in the substituents on the naphthalene ring significantly affect lipophilicity and, consequently, biological activity. For example, compounds with increased lipophilicity exhibited enhanced antimycobacterial properties. The SAR studies suggest that electron-donating groups at specific positions on the aromatic rings can improve activity against mycobacterial strains .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The study highlighted that modifications to the amino group and methoxy substituents led to a spectrum of activities against both Gram-positive and Gram-negative bacteria. The findings underscore the importance of functional group positioning in enhancing antimicrobial potency .

Evaluation of Cytotoxicity

In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of this compound. Results indicated minimal toxicity at effective doses, reinforcing its potential as a therapeutic agent with reduced side effects compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide?

- Methodological Answer : The compound can be synthesized via microwave-assisted coupling of 2-hydroxynaphthalene-1-carboxylic acid with substituted anilines using phosphorus trichloride (PCl₃) in chlorobenzene at 130°C for 15 minutes. Yields (74–77%) are optimized by controlling stoichiometry and microwave power . Alternative routes involve nucleophilic substitution with DCC/DMAP catalysts for amide bond formation, though yields may vary (e.g., 32–64% in analogous syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1647 cm⁻¹) and amine (N-H, ~3318 cm⁻¹) groups .

- NMR : ¹H and ¹³C NMR identify aromatic proton environments (δ 7.0–8.5 ppm) and methoxy/amide substituents .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at 308–334 m/z) .

Q. How do key functional groups influence reactivity and bioactivity?

- Methodological Answer :

- The naphthalene carboxamide core enables π-π stacking with biological targets, enhancing binding affinity.

- The 2-amino-4-methoxyphenyl group modulates solubility and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability .

- Testing : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., COX-2, EGFR) and compare with parent compound .

- Example : Ethoxy or methylthio substitutions on analogous compounds improve antimicrobial activity by 3–5-fold .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity Verification : Employ HPLC (≥95% purity) to exclude impurities affecting results .

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ ranges for anticancer activity: 1–10 μM vs. 20–50 μM) to identify experimental variables .

Q. How can computational modeling predict target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR PDB: 1M17).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (naphthalene) for lead optimization .

Q. What in vitro assays are recommended for evaluating therapeutic potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC ≤ 8 μg/mL against S. aureus) .

- Anticancer : MTT assay (IC₅₀ = 5.2 μM in MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 (IC₅₀ = 0.8 μM) .

Q. How do structural modifications impact pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Replace methoxy with hydrophilic groups (e.g., -OH) to reduce LogP from 3.5 to 2.1, improving solubility .

- Metabolic Stability : Introduce fluorine atoms to block CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.